molecular formula C4H8N2O B081692 1-Aziridinecarboxamide, N-methyl- CAS No. 13279-24-8

1-Aziridinecarboxamide, N-methyl-

Cat. No.: B081692
CAS No.: 13279-24-8
M. Wt: 100.12 g/mol
InChI Key: AWDNCVJVQYZMTL-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N-methyl- is a three-membered heterocyclic compound featuring an aziridine ring (a strained ring with two carbons and one nitrogen) substituted with a methyl group on the nitrogen atom and a carboxamide functional group. This structure confers unique reactivity due to the ring strain and the electron-withdrawing nature of the carboxamide group.

Properties

CAS No.

13279-24-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

N-methylaziridine-1-carboxamide

InChI

InChI=1S/C4H8N2O/c1-5-4(7)6-2-3-6/h2-3H2,1H3,(H,5,7)

InChI Key

AWDNCVJVQYZMTL-UHFFFAOYSA-N

SMILES

CNC(=O)N1CC1

Canonical SMILES

CNC(=O)N1CC1

Other CAS No.

13279-24-8

Synonyms

N-Methyl-1-aziridinecarboxamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Aromatic Sulfonamide Derivatives
  • Example Compounds: 1-[[6-(Dimethylamino)-2-naphthyl]sulphonyl]-N,N-dimethylaziridine-2-carboxamide (C17H21N3O3S, MW 347.43) Methyl 1-[[5-chloro-6-(methylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate (C15H15ClN2O4S, MW 354.81)
  • Key Differences: Sulfonamide and naphthyl substituents introduce steric bulk and electron-withdrawing effects, enhancing stability and altering reactivity compared to the simpler N-methyl derivative.
Bis-Aziridinecarboxamide Derivatives
  • Example Compound : N,N'-1,6-Hexanediylbis-1-aziridinecarboxamide (CAS 2271-93-4, C12H22N4O2, MW 254.33)
  • Key Differences: The hexamethylene linker enables crosslinking, making this compound useful in polymer curing and coatings. Higher molecular weight and extended structure reduce volatility but increase hydrophobicity compared to monomeric N-methyl-1-aziridinecarboxamide .
Aromatic-Linked Bis-Aziridinecarboxamides
  • Example Compound : 1-Aziridinecarboxamide, N,N'-(4-methyl-m-phenylene)bis[2,2-dimethyl- (CAS 7402-96-2, C17H24N4O2, MW 316.40)
  • Key Differences :
    • The aromatic linker and dimethyl groups on the aziridine rings enhance thermal stability and resistance to ring-opening reactions.
    • Applications include specialty resins and adhesives, leveraging its rigid structure .
Aryl-Substituted Derivatives
  • Example Compounds :
    • N-(4-Methoxyphenyl)-1-aziridinecarboxamide (CAS 3647-17-4, C10H12N2O2, MW 192.22)
    • N-(4-Methylphenyl)-1-aziridinecarboxamide (CAS 829-65-2, C10H12N2O, MW 176.22)
  • Key Differences: Methoxy and methylphenyl groups donate electrons, stabilizing the aziridine ring and modulating solubility in polar solvents.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
N,N'-Hexanediylbis-1-aziridinecarboxamide C12H22N4O2 254.33 N/A Crosslinking agent, high hydrophobicity
N-(4-Methoxyphenyl)-1-aziridinecarboxamide C10H12N2O2 192.22 N/A Enhanced stability, pharmaceutical use
Methyl 1-[[5-chloro-6-(methylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate C15H15ClN2O4S 354.81 170–172 Enzyme inhibition, spectral data available
1-Aziridinecarboxamide, N,N'-(4-methyl-m-phenylene)bis[2,2-dimethyl- C17H24N4O2 316.40 N/A Thermal stability, industrial adhesives

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